molecular formula C21H21N5O3S B11278861 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylpropanamide

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylpropanamide

Cat. No.: B11278861
M. Wt: 423.5 g/mol
InChI Key: OEXAULPLVWFRSK-UHFFFAOYSA-N
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Description

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylpropanamide is a complex organic compound with a unique structure that includes a triazine ring, an acetamido group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the triazine ring through a cyclization reaction, followed by the introduction of the acetamido group and the sulfanyl linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to a more reduced state.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylpropanamide involves its interaction with specific molecular targets. The acetamido group and triazine ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The sulfanyl linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-5-methylphenol: Shares the acetamido group but lacks the triazine ring and sulfanyl linkage.

    N-Phenylpropanamide: Contains the phenylpropanamide moiety but lacks the acetamido and triazine components.

Uniqueness

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-phenylpropanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[[6-(2-acetamido-5-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-phenylpropanamide

InChI

InChI=1S/C21H21N5O3S/c1-12-9-10-17(22-14(3)27)16(11-12)18-20(29)24-21(26-25-18)30-13(2)19(28)23-15-7-5-4-6-8-15/h4-11,13H,1-3H3,(H,22,27)(H,23,28)(H,24,26,29)

InChI Key

OEXAULPLVWFRSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C2=NN=C(NC2=O)SC(C)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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